
3-(2-Chloro-benzenesulfonyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chloro-benzenesulfonyl)-propionic acid” is a compound that contains a benzene ring, a propionic acid group, and a benzenesulfonyl group with a chlorine atom attached . The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound could involve multiple steps. One possible method could involve the chlorosulfonation of benzene to produce benzenesulfonyl chloride . This could then be reacted with propionic acid to introduce the propionic acid group .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a sulfonyl group and a chlorine atom attached at the 2-position, and a propionic acid group attached at the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the chlorine atom could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction . The propionic acid group could also undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylic acid groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structures and Conformational Analysis
- Synthesis and Crystal Structures : The synthesis and crystal structures of compounds related to 3-(2-Chloro-benzenesulfonyl)-propionic acid have been explored. These studies have highlighted significant conformational differences in L-tyrosine cores and intramolecular interactions like aromatic π-π stacking (Khan et al., 2011).
Reactivity and Chemical Transformation
- Reactivity with Dimethylacrylic Acid : Studies have shown that benzenesulfenyl chloride, a related compound, reacts with dimethylacrylic acid to form adducts of α-chloro-β-phenylthio- and β-chloro-α-phenylthioisovaleric acids (Zabelaite et al., 1971).
- Friedel-Crafts Sulfonylation : Research demonstrates the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, showcasing enhanced reactivity (Nara et al., 2001).
- Nucleophilic Addition Reactions : The nucleophilic addition reactions of benzenesulfinic acids with halogenated acrylonitriles lead to the formation of 3-benzenesulfonyl-2-halogenopropanenitriles, providing insights into electrophilic and nucleophilic properties of these compounds (Zvezdova et al., 2007).
Pharmaceutical Applications
- Aldose Reductase Inhibitory Activity : Compounds related to this compound, specifically N-1,N-4-disubstituted 3,4-dihydro-2(1H)-quinoxalinone derivatives, have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications (Sarges & Lyga, 1988).
Catalysis and Polymerization
- Catalytic Carbonylation of Ethylene : Research into catalytic systems based on phosphine complexes of palladium, using ligands like benzenesulfonic acid, has been conducted for synthesizing propionic acid and polyketones, indicating potential applications in industrial chemistry (Chepaikin et al., 1994).
Mecanismo De Acción
Target of Action
The primary target of 3-(2-Chloro-benzenesulfonyl)-propionic acid is Aldose reductase (AKR1B1) . Aldose reductase is an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols . It plays a crucial role in diseases such as neuropathy and rheumatoid arthritis .
Mode of Action
The compound interacts with its target, Aldose reductase, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the reduction of carbonyl-containing compounds
Biochemical Pathways
The inhibition of Aldose reductase affects the polyol pathway, a two-step metabolic pathway that converts glucose to fructose. When Aldose reductase is inhibited, the conversion of glucose to sorbitol is reduced, which can help manage hyperglycemia-related complications .
Result of Action
The inhibition of Aldose reductase by this compound can lead to a decrease in the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations. This can potentially alleviate symptoms associated with conditions like diabetic neuropathy and rheumatoid arthritis .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMZZSWQNSIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2807949.png)
amine dihydrochloride](/img/structure/B2807950.png)
![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)
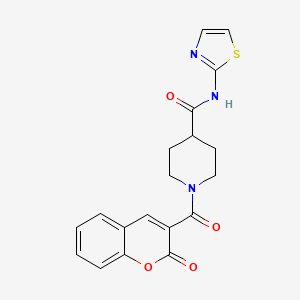
![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)
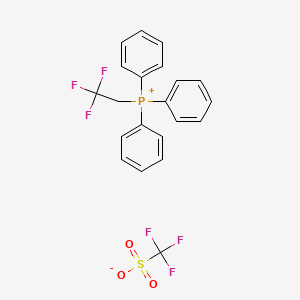
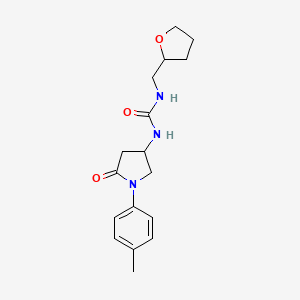
![7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2807959.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2807962.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2807964.png)
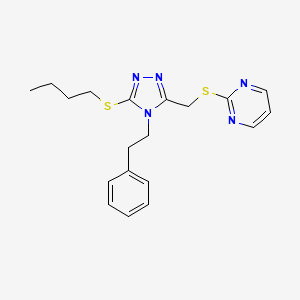
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/no-structure.png)
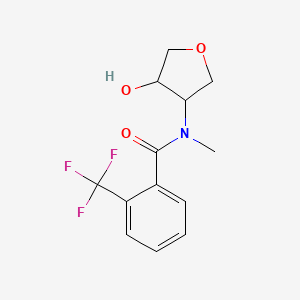
![5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2807969.png)
